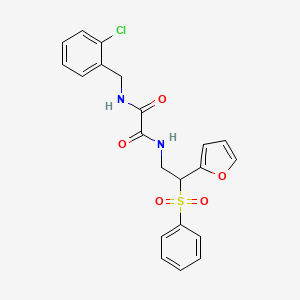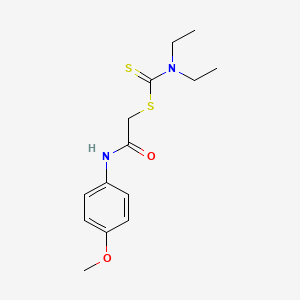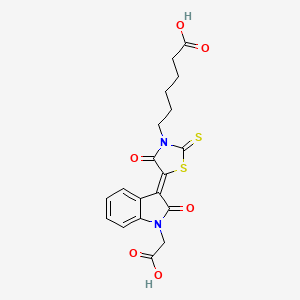
3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H27BFNO2. It is a boronic acid derivative that contains a fluorine atom and a piperidine group attached to the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester typically involves the following steps:
Boronic Acid Formation: The starting material, 3-fluorophenylboronic acid, is reacted with piperidine in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) to form the boronic acid derivative.
Pinacol Ester Formation: The boronic acid derivative is then treated with pinacol in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the pinacol ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Phenolic compounds
Reduction: Boronic acid derivatives
Substitution: Fluorinated aromatic compounds
科学研究应用
3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism by which 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.
相似化合物的比较
3-Fluoro-4-(piperidinomethyl)benzophenone
4-(Piperidinomethyl)phenylboronic acid pinacol ester
3-Fluoro-4-(piperidinomethyl)phenylboronic acid
Uniqueness: 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is unique due to the presence of the fluorine atom, which enhances its reactivity and stability compared to similar compounds. The fluorine atom also imparts specific electronic properties that make it suitable for certain applications.
属性
IUPAC Name |
1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUCVCPBEXXWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2891691.png)


![7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2891698.png)


![3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891703.png)





![1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2891712.png)
![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2891714.png)
